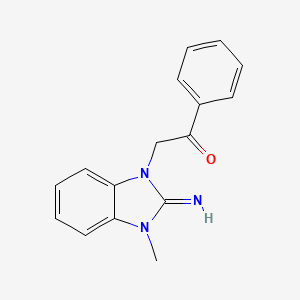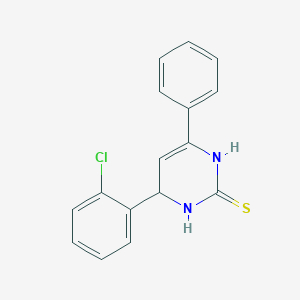![molecular formula C35H34O3P2 B11524567 {2-[4-(Diphenylphosphoryl)butoxy]benzyl}(diphenyl)phosphane oxide](/img/structure/B11524567.png)
{2-[4-(Diphenylphosphoryl)butoxy]benzyl}(diphenyl)phosphane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(DIPHENYLPHOSPHOROSO)BUTOXY]-2-[(DIPHENYLPHOSPHOROSO)METHYL]BENZENE is a complex organic compound featuring multiple phosphoroso groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(DIPHENYLPHOSPHOROSO)BUTOXY]-2-[(DIPHENYLPHOSPHOROSO)METHYL]BENZENE typically involves multi-step organic reactions. . The reaction conditions often require the use of strong electrophiles and bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(DIPHENYLPHOSPHOROSO)BUTOXY]-2-[(DIPHENYLPHOSPHOROSO)METHYL]BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoroso groups to phosphine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) are employed for bromination reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
1-[4-(DIPHENYLPHOSPHOROSO)BUTOXY]-2-[(DIPHENYLPHOSPHOROSO)METHYL]BENZENE has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[4-(DIPHENYLPHOSPHOROSO)BUTOXY]-2-[(DIPHENYLPHOSPHOROSO)METHYL]BENZENE involves its interaction with molecular targets through its phosphoroso groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include electrophilic aromatic substitution and coordination with metal ions .
Comparison with Similar Compounds
- 1,2-Bis(diphenylphosphino)benzene
- 1,4-Bis(diphenylphosphino)butane
- 1,6-Bis(diphenylphosphino)hexane
Comparison: 1-[4-(DIPHENYLPHOSPHOROSO)BUTOXY]-2-[(DIPHENYLPHOSPHOROSO)METHYL]BENZENE is unique due to the presence of both butoxy and methyl groups attached to the benzene ring, along with multiple phosphoroso groups. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C35H34O3P2 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
1-(4-diphenylphosphorylbutoxy)-2-(diphenylphosphorylmethyl)benzene |
InChI |
InChI=1S/C35H34O3P2/c36-39(31-18-5-1-6-19-31,32-20-7-2-8-21-32)28-16-15-27-38-35-26-14-13-17-30(35)29-40(37,33-22-9-3-10-23-33)34-24-11-4-12-25-34/h1-14,17-26H,15-16,27-29H2 |
InChI Key |
VALAVLDZGNDNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCCCOC2=CC=CC=C2CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-3-[(Z)-1-cyano-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11524484.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11524493.png)
![4-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11524494.png)
![(3Z)-5-chloro-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11524497.png)
![(2Z)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11524505.png)
![3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 3-(diethylsulfamoyl)-4-methylbenzoate](/img/structure/B11524512.png)
![3-{[(4-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate](/img/structure/B11524516.png)
![6-Amino-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11524521.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11524525.png)

![2-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11524530.png)

![4-bromo-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11524543.png)
![7-butyl-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11524571.png)
